2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide
Description
Properties
IUPAC Name |
2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-6(13)3-10-7-5-1-2-14-8(5)12-4-11-7/h1-2,4H,3H2,(H2,9,13)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGDXLHPQVEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production of thienopyrimidine derivatives, including 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide, may involve large-scale cyclization reactions using automated reactors. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thienopyrimidine compounds .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide have shown antiproliferative activity against breast cancer cell lines such as MDA-MB-435 .
- The mechanism of action often involves the inhibition of specific kinases critical for cancer cell survival and proliferation .
-
Anti-inflammatory Properties :
- The compound has been explored for its potential to modulate inflammatory pathways. It may inhibit enzymes involved in inflammation, providing a basis for further studies on its use in treating inflammatory diseases .
-
Enzyme Inhibition :
- 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide has shown promise in inhibiting cytochrome bd oxidase (Cyt-bd), affecting oxidative phosphorylation pathways in bacteria. This suggests potential applications in developing antibacterial agents .
Biological Studies
-
Cellular Effects :
- Research indicates that thienopyrimidine derivatives can induce apoptosis and cell cycle arrest in cancer cells. The specific cellular mechanisms remain an area of active investigation .
- Biochemical Interactions :
Industrial Applications
- Pharmaceutical Development :
- Agrochemical Development :
Mechanism of Action
The mechanism of action of 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s key differentiator is its thieno[2,3-d]pyrimidine core linked to acetamide. Below is a comparative analysis with related derivatives:
Structural Implications :
- Thienopyrimidine vs.
- Linker Groups: The aminoacetamide linker in the target compound may favor hydrogen bonding, whereas the thioacetamide in pyrimidinone derivatives () introduces sulfur-based hydrophobicity. The triazole-acetamide hybrid () adds conformational rigidity, which could enhance target selectivity .
Biological Activity
2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide is a compound that belongs to the thienopyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on various studies.
- Molecular Formula : C_8H_8N_4S
- Molecular Weight : 208.24 g/mol
- CAS Number : 1094306-75-8
Thieno[2,3-d]pyrimidines, including 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide, exhibit biological activities through several mechanisms:
- Inhibition of Kinases : Thieno[2,3-d]pyrimidines are known to inhibit various kinases, which play critical roles in cell signaling and proliferation. For instance, they have shown inhibitory effects on B-Raf kinases, which are implicated in cancer cell growth and survival .
- Cytotoxic Effects : Studies indicate that these compounds can induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The compound has demonstrated significant antiproliferative activity against several human cancer cell lines .
- Anti-inflammatory Properties : The modulation of inflammatory pathways is another key aspect of the biological activity of thienopyrimidine derivatives. They have been shown to interfere with signaling pathways associated with inflammatory diseases .
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide were evaluated using various human cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.95 | Inhibition of B-Raf kinase |
| MDA-MB-231 | 1.5 | Induction of apoptosis |
| HT1080 | 0.07 | Inhibition of Tie-2 receptor |
These findings indicate that the compound exhibits potent antiproliferative effects against breast cancer cell lines and fibrosarcoma models.
Case Studies
- Antitumor Activity : A study evaluated the antitumor potential of thienopyrimidine derivatives in vivo using HT1080 human fibrosarcoma models. The results indicated a significant reduction in tumor size when treated with 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide compared to control groups .
- Inflammatory Disease Models : In models of rheumatoid arthritis and inflammatory bowel disease, compounds similar to 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide showed promising results in reducing inflammation and modulating immune responses through IRAK inhibition .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives, and how are these applied to 2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetamide?
- Methodology : The synthesis of thieno[2,3-d]pyrimidine scaffolds typically involves cyclization reactions. For example, condensation of 2-amino-3-thiophenecarboxylates with reagents like formamide or urea under high temperatures (200°C) forms the pyrimidine ring (Niementowski reaction). Subsequent functionalization, such as chlorination with phosphorus oxychloride, yields intermediates like 4-chlorothieno[2,3-d]pyrimidine, which can be further modified via nucleophilic substitution with acetamide derivatives .
- Key Considerations : Reaction conditions (temperature, solvent) and protecting groups (e.g., methoxycarbonyl) are critical to avoid side reactions. Post-cyclization modifications often require anhydrous conditions and catalysts like tin(IV) chloride for nucleoside analog synthesis .
Q. How are thieno[2,3-d]pyrimidine derivatives characterized structurally, and what analytical techniques are prioritized for 2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetamide?
- Methodology :
- Spectroscopy : IR confirms amide (C=O, N-H) and aromatic (C-S, C-N) functional groups. H/C NMR identifies substituent positions (e.g., pyrimidine ring protons at δ 7.5–8.5 ppm) and acetamide sidechain integration .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves conformational details (e.g., planarity of the thieno-pyrimidine core) .
Q. What preliminary biological screening assays are used to evaluate thieno[2,3-d]pyrimidine derivatives like 2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetamide?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against standard (e.g., S. aureus ATCC 25923) and clinical microbial strains, with MIC values reported .
- Enzyme Inhibition : Dihydrofolate reductase (DHFR) inhibition assays using spectrophotometric monitoring of NADPH oxidation at 340 nm .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess selectivity indices .
Advanced Research Questions
Q. How can synthetic yields be optimized for 2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetamide derivatives, particularly in reductive amination steps?
- Methodology :
- Reductive Amination : Use sodium cyanoborohydride (NaBHCN) at pH 6.0 in dry methanol to stabilize imine intermediates. For electron-deficient aryl amines (e.g., 2,5-dichlorophenyl), pre-forming the Schiff base with Dess-Martin periodinane improves reactivity .
- Catalysis : Tin(IV) chloride enhances nucleophilic substitution in ribofuranosyl nucleoside analogs, achieving >80% yield .
Q. How can computational methods address contradictions in biological activity data for thieno[2,3-d]pyrimidine analogs?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like TrmD methyltransferase (antimicrobial) or DHFR (antifolate). Mismatches between in silico predictions and experimental MIC values may arise from solubility or membrane permeability issues, requiring MD simulations to assess ligand-protein dynamics .
- QSAR Models : Use Hammett constants () of substituents (e.g., methoxy vs. chloro) to correlate electronic effects with DHFR inhibition () .
Q. What strategies resolve low activity in 2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetamide derivatives against drug-resistant pathogens?
- Methodology :
- Bioisosteric Replacement : Substitute the acetamide group with pyridyl amides to enhance lipophilicity (logP optimization) and bypass efflux pumps .
- Combination Studies : Synergy testing with β-lactamase inhibitors (e.g., clavulanic acid) using checkerboard assays to reduce MICs against MRSA .
Q. How are structure-activity relationships (SARs) systematically analyzed for thieno[2,3-d]pyrimidine derivatives?
- Methodology :
- Substituent Variation : Synthesize analogs with diverse arylaminomethyl groups (e.g., 4-methoxy, 3,4,5-trimethoxy) to map steric/electronic effects. For example, 4-methoxy derivatives show 10-fold higher DHFR inhibition than chloro-substituted analogs .
- Metabolic Stability : Microsomal assays (human liver microsomes) identify metabolically labile sites (e.g., morpholine rings) for deuterium incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
